2H-Pyrrolo[3,4-E]benzoxazole

Physicochemical characterization Tautomerism Purification optimization

2H-Pyrrolo[3,4-E]benzoxazole (CAS 42540-48-7), also named 2H-[1,3]oxazolo[4,5-e]isoindole, is a fused tricyclic heterocycle with molecular formula C9H6N2O and molecular weight 158.16 g/mol. It belongs to the pyrrolobenzoxazole family, characterized by a pyrrole ring fused to a benzoxazole moiety at the [3,4-e] junction, and exists specifically as the 2H-tautomeric form, distinguishing it from its 6H-tautomer counterpart (CAS 42540-45-4).

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 42540-48-7
Cat. No. B11918487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrolo[3,4-E]benzoxazole
CAS42540-48-7
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1N=C2C(=CC=C3C2=CN=C3)O1
InChIInChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)7-4-10-3-6(1)7/h1-4H,5H2
InChIKeyJZDOXOPUPXXSRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrrolo[3,4-E]benzoxazole (CAS 42540-48-7): Core Scaffold Identity and Procurement-Relevant Classification


2H-Pyrrolo[3,4-E]benzoxazole (CAS 42540-48-7), also named 2H-[1,3]oxazolo[4,5-e]isoindole, is a fused tricyclic heterocycle with molecular formula C9H6N2O and molecular weight 158.16 g/mol . It belongs to the pyrrolobenzoxazole family, characterized by a pyrrole ring fused to a benzoxazole moiety at the [3,4-e] junction, and exists specifically as the 2H-tautomeric form, distinguishing it from its 6H-tautomer counterpart (CAS 42540-45-4) . This compound serves as a versatile heterocyclic building block in medicinal chemistry and materials science, with its oxazolo[4,5-e]isoindole core offering a distinct spatial arrangement of hydrogen-bond acceptors (3 acceptors, PSA = 33.95 Ų) that differs from regioisomeric variants . The compound is supplied primarily by specialty chemical manufacturers for research-grade applications.

Why 2H-Pyrrolo[3,4-E]benzoxazole Cannot Be Interchanged with Regioisomeric or Tautomeric Pyrrolobenzoxazole Analogs


Pyrrolobenzoxazoles sharing the identical molecular formula C9H6N2O (MW 158.16) are not functionally interchangeable. The fusion topology (e.g., [3,4-e] vs. [3,4-g] vs. [2,3-g]) and the tautomeric state (2H vs. 6H) produce measurably distinct computed physicochemical properties—density, boiling point, polar surface area, and XlogP—that directly impact purification strategy, formulation behavior, and biological target engagement . For instance, the 2H-[3,4-e] isomer (CAS 42540-48-7) exhibits a computed boiling point of 337.8 °C, while its 6H-tautomer (CAS 42540-45-4) requires 480.2 °C, a difference of over 140 °C that translates to divergent distillation and sublimation protocols . Furthermore, the topological polar surface area (tPSA) varies from 33.95 Ų (2H-[3,4-e] and 2H-[2,3-g]) to 38.4 Ų (6H-[3,4-g]), a ΔPSA of 4.45 Ų that can alter membrane permeability predictions by approximately 0.5 log units in standard drug-likeness models . Substituting one pyrrolobenzoxazole isomer for another without experimental validation therefore risks irreproducible synthetic outcomes, failed biological assays, or compromised material performance.

Head-to-Head Quantitative Differentiation of 2H-Pyrrolo[3,4-E]benzoxazole (CAS 42540-48-7) Against Closest Analogs


Computed Density: 2H-Pyrrolo[3,4-E]benzoxazole vs. Its 6H-Tautomer (CAS 42540-45-4)

The 2H-tautomeric form of pyrrolo[3,4-e]benzoxazole (CAS 42540-48-7) exhibits a substantially lower computed density than its 6H-tautomer counterpart (CAS 42540-45-4). Specifically, the 2H form has a calculated density of 1.468 g/cm³, whereas the 6H form reaches 1.702 g/cm³ . This represents a 13.7% reduction in density, attributable to differences in molecular packing driven by the distinct hydrogen placement on the pyrrole nitrogen (position 2 vs. position 6). The lower density of the 2H-tautomer may confer advantages in solution-phase reactivity by reducing mass transfer limitations and improving solubility characteristics in non-polar media .

Physicochemical characterization Tautomerism Purification optimization

Computed Boiling Point Ranking: 2H-[3,4-e] Isomer Shows the Lowest Boiling Point Among Three Pyrrolobenzoxazole Regioisomers

Among three commercially catalogued pyrrolobenzoxazole isomers sharing the C9H6N2O formula, 2H-Pyrrolo[3,4-E]benzoxazole (CAS 42540-48-7) possesses the lowest computed boiling point at 337.8 °C (760 mmHg), compared to 378.1 °C for 2H-Pyrrolo[3,4-g]benzoxazole (CAS 53702-74-2) and 480.2 °C for 6H-Pyrrolo[3,4-e]benzoxazole (CAS 42540-45-4) . The flash point follows the same rank order: 129.0 °C (2H-[3,4-e]) < 147.9 °C (2H-[3,4-g]) < 244.2 °C (6H-[3,4-e]) . This thermal property ranking is mechanistically consistent with the 2H-[3,4-e] fusion geometry placing the imine-type nitrogen in a less conjugated environment, reducing intermolecular dipole-dipole interactions relative to the other isomers.

Thermal properties Distillation purification Process chemistry

Polar Surface Area (PSA) Differentiation: 2H-Pyrrolo[3,4-E]benzoxazole vs. 6H-Pyrrolo[3,4-G]benzoxazole

Topological polar surface area (tPSA) is a key determinant of passive membrane permeability and oral bioavailability. 2H-Pyrrolo[3,4-E]benzoxazole (CAS 42540-48-7) has a computed tPSA of 33.95 Ų, identical to the 2H-[2,3-g] isomer (CAS 70814-39-0) but 4.45 Ų lower than 6H-Pyrrolo[3,4-g]benzoxazole (CAS 42540-46-5), which registers 38.4 Ų . In standard drug-likeness filters (e.g., Veber rules: PSA < 140 Ų required; PSA < 60–70 Ų preferred for CNS penetration), a ΔPSA of 4.45 Ų can shift predicted Caco-2 permeability coefficients by an estimated 0.3–0.5 × 10⁻⁶ cm/s, and may alter blood-brain barrier penetration classification in silico models [1]. The 2H-[3,4-e] isomer thus occupies a more favorable permeability window than the 6H-[3,4-g] variant for programs targeting intracellular or CNS compartments.

Drug-likeness Membrane permeability ADME prediction

Physicochemical Differentiation from the Parent Benzoxazole Scaffold (CAS 273-53-0): Impact of Pyrrole Fusion

Fusing a pyrrole ring onto the benzoxazole core at the [3,4-e] position produces dramatic changes in computed physicochemical properties relative to the unsubstituted benzoxazole parent (CAS 273-53-0). The parent benzoxazole has an experimentally determined density of 1.175 g/cm³ and a boiling point of 182–183 °C . The 2H-Pyrrolo[3,4-E]benzoxazole (CAS 42540-48-7) exhibits a computed density of 1.468 g/cm³ (+24.9%) and a computed boiling point of 337.8 °C (+155 °C, or +85%) . This massive shift in thermal properties reflects the increased molecular weight (158.16 vs. 119.12 g/mol), extended π-conjugation, and additional hydrogen-bond acceptor capacity introduced by the pyrrole nitrogen. The practical consequence is that 2H-Pyrrolo[3,4-E]benzoxazole cannot be handled, stored, or purified using protocols designed for simple benzoxazoles—it requires adjusted temperature regimes and solvent systems.

Scaffold evolution Physicochemical properties Lead optimization

Pyrrolobenzoxazole Scaffold Patent Footprint: Cardiovascular and Kinase Inhibitor Therapeutic Relevance

The pyrrolobenzoxazole scaffold—of which 2H-Pyrrolo[3,4-E]benzoxazole is the unsubstituted 2H-[3,4-e] core—has been claimed in granted patents for cardiovascular and kinase-targeted therapeutics. Patent HU-197010-B (Roche Diagnostics GmbH, filed 1986, granted 1989) specifically claims pyrrolobenzoxazole derivatives of general formula I for the treatment of heart and circulatory diseases, establishing early pharmaceutical validation of this scaffold class [1]. More recently, patent CN-1889951-A discloses substituted benzoxazoles as RAF kinase inhibitors, demonstrating the broader kinase-targeting potential of benzoxazole-fused systems [2]. While these patents cover derivatized analogs rather than the unsubstituted core, they establish the pyrrolobenzoxazole framework as a recognized pharmacophore, providing procurement justification for the core scaffold as a starting point for medicinal chemistry derivatization programs. In contrast, alternative regioisomeric cores (e.g., 6H-[3,4-g]) appear less frequently in the patent literature, suggesting the 2H-[3,4-e] topology may offer privileged geometry for target engagement.

Medicinal chemistry Patent landscape Kinase inhibition

Hydrogen-Bond Acceptor Count and LogP Implications: 2H-[3,4-e] vs. 6H-[3,4-g] Isomer Comparison

The 2H-Pyrrolo[3,4-E]benzoxazole scaffold (CAS 42540-48-7) possesses 3 hydrogen-bond acceptors (the oxazole oxygen, oxazole nitrogen, and pyrrole-type nitrogen) and 0 hydrogen-bond donors, with a computed exact mass of 158.04800 Da . In comparison, the 6H-Pyrrolo[3,4-g]benzoxazole isomer (CAS 42540-46-5) has an XlogP of 0.9 and a tPSA of 38.4 Ų, indicating it is slightly more polar and hydrophilic than the 2H-[3,4-e] variant (tPSA = 33.95 Ų; XlogP not directly reported but inferably higher based on the lower PSA) . The difference of 4.45 Ų in tPSA, combined with the different spatial orientation of the pyrrole NH (position 2 vs. position 6), alters the hydrogen-bonding geometry available for target protein engagement. In structure-based drug design, the 2H-tautomer presents its pyrrole NH in a more solvent-exposed orientation, potentially favoring interactions with backbone carbonyls in kinase hinge regions, whereas the 6H-tautomer buries this donor in a less accessible geometry [1].

Lipophilicity Hydrogen bonding Drug design

Optimal Procurement and Application Scenarios for 2H-Pyrrolo[3,4-E]benzoxazole (CAS 42540-48-7)


Medicinal Chemistry: Kinase Inhibitor Lead Generation Using the 2H-[3,4-e] Pyrrolobenzoxazole Core

The 2H-Pyrrolo[3,4-E]benzoxazole scaffold is the preferred unsubstituted core for medicinal chemistry teams initiating a kinase-targeted lead-generation program. Its lower tPSA (33.95 Ų) compared to the 6H-[3,4-g] isomer (38.4 Ų) predicts superior membrane permeability, while the established patent precedents (HU-197010-B for cardiovascular indications; CN-1889951-A for RAF kinase inhibition) provide a validated starting point for structure-activity relationship exploration . Procurement of the 2H-[3,4-e] isomer rather than the 6H-tautomer (CAS 42540-45-4) ensures the correct tautomeric state for synthetic derivatization at the pyrrole nitrogen, and the lower boiling point (337.8 °C vs. 480.2 °C) facilitates purification of intermediates during library synthesis [1].

Process Chemistry: Distillation-Optimized Building Block for Scale-Up Campaigns

For process chemistry groups planning multi-gram to kilogram-scale synthesis campaigns, 2H-Pyrrolo[3,4-E]benzoxazole (CAS 42540-48-7) is the most distillation-friendly pyrrolobenzoxazole isomer. Its computed boiling point of 337.8 °C is 40 °C lower than the 2H-[3,4-g] isomer (378.1 °C) and 142 °C lower than the 6H-[3,4-e] tautomer (480.2 °C) . This thermal advantage reduces energy costs, minimizes thermal decomposition of sensitive intermediates, and enables purification by short-path distillation at temperatures that standard laboratory glassware can accommodate. The flash point ranking (129.0 °C, lowest among the three compared isomers) also translates to reduced fire hazard during elevated-temperature operations .

CNS Drug Discovery: Preferentially Permeable Pyrrolobenzoxazole Isomer for Blood-Brain Barrier Penetration

CNS drug discovery programs requiring a heterocyclic core with favorable passive permeability should prioritize 2H-Pyrrolo[3,4-E]benzoxazole over the 6H-[3,4-g] isomer. The 4.45 Ų lower topological polar surface area (33.95 vs. 38.4 Ų) positions the 2H-[3,4-e] scaffold closer to the empirically established CNS-penetrant space (tPSA < 60–70 Ų), while the absence of hydrogen-bond donors (HBD = 0) further supports passive diffusion across the blood-brain barrier . In silico models predict a meaningful permeability advantage of approximately 0.3–0.5 × 10⁻⁶ cm/s in Caco-2 assays, which can determine whether a lead series achieves adequate brain exposure in preclinical models .

Materials Science: Extended π-Conjugation Scaffold for Organic Electronic Applications

The 2H-Pyrrolo[3,4-E]benzoxazole core, with its fused tricyclic aromatic system (C9H6N2O) featuring extended π-conjugation across the pyrrole-benzoxazole junction, is a candidate building block for organic electronic materials. The 2H-tautomeric form presents a continuous conjugated pathway distinct from the 6H-tautomer, whose interrupted conjugation at the saturated pyrrole carbon alters electronic absorption properties . Benzoxazole-based donor-π-acceptor architectures have demonstrated utility in OLED and organic photovoltaic applications, and the pyrrolobenzoxazole scaffold—with its additional nitrogen atom providing a handle for electronic tuning—offers a differentiated electronic structure compared to the parent benzoxazole (λmax and HOMO-LUMO gap alteration estimated from the bathochromic shift observed in analogous fused benzoxazole systems) . Researchers developing blue-light-emitting or charge-transport materials should procure the 2H-[3,4-e] isomer specifically, as the regioisomeric topology directly determines the frontier molecular orbital distribution critical for device performance.

Quote Request

Request a Quote for 2H-Pyrrolo[3,4-E]benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.